molecular formula C9H11N3O B13320261 5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile

5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile

Cat. No.: B13320261
M. Wt: 177.20 g/mol
InChI Key: CRABFYRLNQUVFK-SSDOTTSWSA-N
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Description

5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H11N3O. This compound is characterized by the presence of a pyridine ring substituted with a hydroxypropylamino group and a carbonitrile group. It is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with (2R)-2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-{[(2R)-2-oxopropyl]amino}pyridine-2-carbonitrile.

    Reduction: Formation of 5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-pyridinecarbonitrile: Similar structure but lacks the hydroxypropyl group.

    2-Pyridinecarbonitrile: Lacks both the amino and hydroxypropyl groups.

    Pyrimidine-5-carbonitrile derivatives: Similar nitrile functionality but different ring structure.

Uniqueness

5-{[(2R)-2-hydroxypropyl]amino}pyridine-2-carbonitrile is unique due to the presence of both the hydroxypropylamino and carbonitrile groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-[[(2R)-2-hydroxypropyl]amino]pyridine-2-carbonitrile

InChI

InChI=1S/C9H11N3O/c1-7(13)5-11-9-3-2-8(4-10)12-6-9/h2-3,6-7,11,13H,5H2,1H3/t7-/m1/s1

InChI Key

CRABFYRLNQUVFK-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CNC1=CN=C(C=C1)C#N)O

Canonical SMILES

CC(CNC1=CN=C(C=C1)C#N)O

Origin of Product

United States

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